molecular formula C6H4F3NS B7722606 5-(trifluoromethyl)pyridine-2-thiol

5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B7722606
M. Wt: 179.17 g/mol
InChI Key: YFSCXLSUZZXNHW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic compound with the molecular formula C6H4F3NS. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 5-position and a thiol group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)pyridine-2-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method is the reaction of 5-trifluoromethylpyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

  • 2-Mercaptopyridine
  • 2-Mercaptopyrimidine
  • 3,5-Bis(trifluoromethyl)benzenethiol
  • 4-Mercaptopyridine

Comparison: 5-(Trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more effective in biological applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCXLSUZZXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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